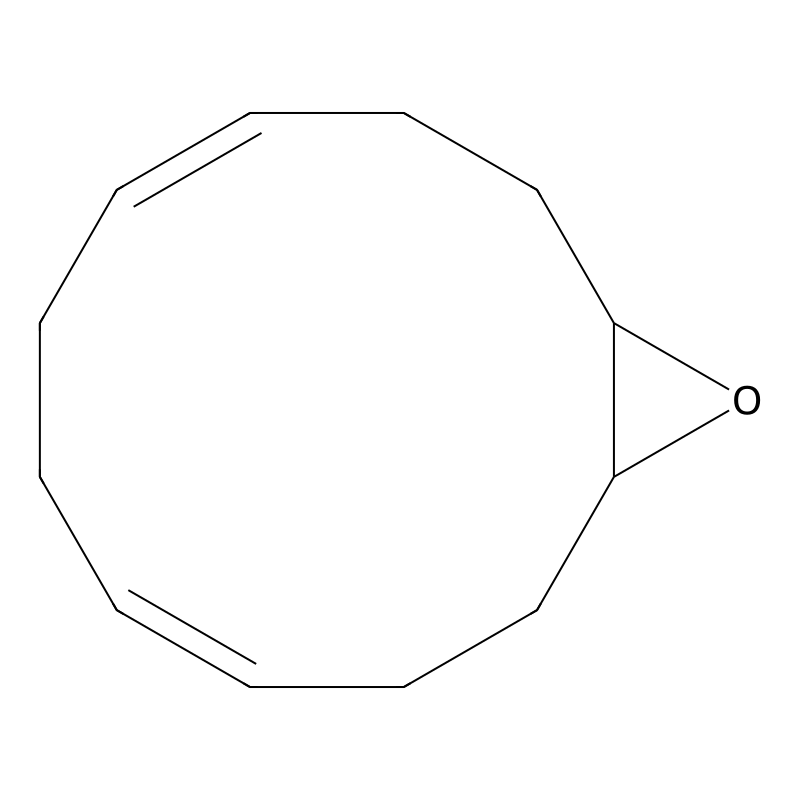

9,10-Epoxy-1,5-cyclododecadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9,10-Epoxy-1,5-cyclododecadiene is a cyclic compound characterized by its unique epoxide functional group and a bicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 178.27 g/mol. The compound features a bicyclo[6.2.0]dodecane framework with an epoxy group at the 9 and 10 positions, which significantly influences its chemical reactivity and biological properties .

Organic Synthesis

The presence of the epoxide ring (a three-membered oxygen-carbon bond) makes 9,10-Epoxy-1,5-cyclododecadiene a reactive molecule with potential for ring-opening reactions. This characteristic could be valuable in the synthesis of complex organic molecules PubChem: .

Polymer Chemistry

The diene functionality (two double bonds) in 9,10-Epoxy-1,5-cyclododecadiene allows for its potential participation in polymerization reactions. This could lead to the development of new types of polymers with unique properties Science Direct - Polymer Chemistry: .

Material Science

The cyclic structure and the combination of functional groups (epoxide and diene) could be of interest for researchers in material science. These properties might be useful in the design of new materials with specific applications.

The primary reaction involving 9,10-Epoxy-1,5-cyclododecadiene is epoxidation, where the double bonds in the cyclododecadiene structure react with an oxidizing agent to form the epoxide. This reaction can be catalyzed by various agents, including hydrogen peroxide or peracids . The epoxide can further undergo ring-opening reactions in the presence of nucleophiles, leading to various derivatives.

Key Reactions:- Epoxidation: Conversion of 1,5-cyclododecadiene to 9,10-Epoxy-1,5-cyclododecadiene.

- Ring-opening: Reaction with nucleophiles (e.g., alcohols or amines) leading to diols or amino alcohols.

Research indicates that 9,10-Epoxy-1,5-cyclododecadiene exhibits notable biological activity. It has been studied for its potential anti-cancer properties and its ability to act as an antimicrobial agent. Its epoxide group is crucial for interacting with biological macromolecules, which can lead to cytotoxic effects in certain cancer cell lines .

The synthesis of 9,10-Epoxy-1,5-cyclododecadiene typically involves the following methods:

- Epoxidation of Cyclododecadiene: This is commonly achieved using hydrogen peroxide in the presence of an acid catalyst or through the use of peracids.

- Alternative Methods: Other methods may include using transition metal catalysts for selective oxidation reactions.

These methods allow for varying yields and selectivity towards the desired epoxide product .

9,10-Epoxy-1,5-cyclododecadiene finds applications in several fields:

- Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceuticals: Investigated for use in drug development due to its biological activity.

- Material Science: Explored for potential use in polymer chemistry due to its reactive epoxide group.

Studies on interaction mechanisms reveal that 9,10-Epoxy-1,5-cyclododecadiene primarily interacts through its epoxide functionality. These interactions can lead to covalent modifications of proteins and nucleic acids, contributing to its biological effects . Understanding these interactions is critical for assessing its potential therapeutic applications and toxicity profiles.

Several compounds share structural similarities with 9,10-Epoxy-1,5-cyclododecadiene. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,2-Epoxy-5,9-cyclododecadiene | Epoxide | Different epoxy positions |

| 1,5-Cyclododecadiene | Diene | Lacks epoxide functionality |

| Cyclohexene oxide | Cyclic ether | Simpler structure with one ring |

| 3-Methyl-3-vinyl-oxirane | Vinyl ether | Contains a vinyl group |

Uniqueness of 9,10-Epoxy-1,5-cyclododecadiene

What sets 9,10-Epoxy-1,5-cyclododecadiene apart from these compounds is its bicyclic structure combined with the specific positioning of the epoxide group. This configuration enhances its reactivity and potential biological activity compared to simpler epoxides or non-epoxidized cyclic compounds .

The epoxide ring in 9,10-Epoxy-1,5-cyclododecadiene represents one of the most reactive functional groups in organic chemistry, characterized by significant ring strain (approximately 27 kcal/mol) that drives its susceptibility to nucleophilic attack [1] [2]. The three-membered oxirane ring experiences both angle strain and torsional strain, with C-O-C bond angles forced to approximately 60° instead of the ideal tetrahedral angle of 109.5° [2].

Nucleophilic Ring-Opening Under Basic Conditions

Under basic conditions, 9,10-Epoxy-1,5-cyclododecadiene undergoes ring-opening through an SN2 mechanism where nucleophilic attack occurs at the less substituted carbon of the epoxide ring [1] [3] [4]. This process follows classic SN2 stereochemistry, resulting in inversion of configuration at the attacked carbon center and formation of trans products [1] [5].

The reaction proceeds through direct nucleophilic attack by strong nucleophiles such as hydroxide ion (OH⁻), alkoxide ions (RO⁻), Grignard reagents (RMgX), and azide ion (N₃⁻) [4] [5]. The mechanism involves simultaneous C-O bond formation and epoxide ring cleavage, with the oxygen of the epoxide serving as the leaving group despite being typically poor in this role [2] [6].

Table 1: Epoxide Ring-Opening Under Basic Conditions

| Nucleophile | Reaction Conditions | Expected Product | Regioselectivity |

|---|---|---|---|

| Hydroxide ion (OH⁻) | Aqueous sodium hydroxide, 80-100°C | 9,10-Dihydroxy-1,5-cyclododecadiene | Less substituted carbon [1] |

| Alkoxide (RO⁻) | Sodium alkoxide in alcohol solvent | 9-Alkoxy-10-hydroxy-1,5-cyclododecadiene | Less substituted carbon [4] |

| Grignard reagent (RMgX) | Anhydrous ether, room temperature | 9-Alkyl-10-hydroxy-1,5-cyclododecadiene | Less substituted carbon [5] |

| Azide ion (N₃⁻) | Sodium azide/ammonium chloride in aqueous organic media | 9-Azido-10-hydroxy-1,5-cyclododecadiene | Less substituted carbon (pH dependent) [7] |

The regioselectivity observed in basic epoxide opening arises from steric considerations, where nucleophilic attack preferentially occurs at the carbon with less steric hindrance [1] [6]. The reaction rate is enhanced by the high ring strain of the epoxide, making even poor leaving groups like alkoxide viable under these conditions [2].

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring-opening mechanism shifts toward an SN1-like pathway with substantial carbocation character [1] [8] [9]. The process begins with protonation of the epoxide oxygen, creating a much better leaving group and facilitating C-O bond cleavage [9] [6].

The acid-catalyzed opening of 9,10-Epoxy-1,5-cyclododecadiene follows a stepwise mechanism where epoxide protonation precedes nucleophilic attack [8] [6]. Unlike the basic mechanism, nucleophilic attack occurs preferentially at the more substituted carbon due to carbocation stability considerations [1] [10].

Research findings indicate that the mechanism represents a hybrid between SN1 and SN2 pathways [8] [6]. The nucleophile attacks before complete carbocation formation, but the regioselectivity follows carbocation stability trends with attack at the more substituted position [10] [6].

Table 2: Acid-Catalyzed Epoxide Ring-Opening Conditions

| Acid Catalyst | Mechanism Type | Expected Transformation | Temperature Range |

|---|---|---|---|

| Sulfuric acid (H₂SO₄) | Brønsted acid catalysis | Protonation followed by nucleophilic attack | 0-100°C [9] |

| Hydrogen halides (HX) | Strong acid conditions | Formation of halohydrins | 0°C to room temperature [8] |

| Lewis acids (BF₃, AlCl₃) | Coordination catalysis | Enhanced electrophilicity | 0°C to room temperature [9] |

| Trifluoroacetic acid | Mild acid conditions | Controlled ring-opening | Room temperature to 80°C [9] |

The stereochemistry of acid-catalyzed ring-opening typically produces trans products due to backside attack of the nucleophile, similar to the basic mechanism [8] [6]. However, the regioselectivity is opposite, with preferential attack at the more substituted carbon center [1] [10].

Metal-Catalyzed Ring-Opening Processes

Recent research has identified metal salt-catalyzed ring-opening reactions that provide enhanced regioselectivity and reaction rates compared to classical acid-base conditions [7]. Aluminum chloride (AlCl₃) and indium chloride (InCl₃) have demonstrated exceptional catalytic activity in promoting regioselective ring-opening at the β-carbon position [7].

Table 3: Metal-Catalyzed Ring-Opening Performance

| Metal Catalyst | Conversion (%) | Regioselectivity (C-β/C-α) | Reaction Time |

|---|---|---|---|

| AlCl₃ (1 mol%) | >99 | >99:1 | 1.5 hours [7] |

| InCl₃ (1 mol%) | >99 | >99:1 | 2 hours [7] |

| Cu(NO₃)₂ (1 mol%) | 90 | 16:1 | 4 hours [7] |

| No catalyst | 28 | 1:1 | 1.5 hours [7] |

The enhanced performance of Lewis acid catalysts reflects their ability to coordinate with the epoxide oxygen, increasing the electrophilicity of the carbon centers while providing precise control over regioselectivity [7]. This coordination-based activation represents a significant advancement in epoxide ring-opening methodology.

Diene Functionalization Through Cycloaddition Reactions

The diene functionality of 9,10-Epoxy-1,5-cyclododecadiene, consisting of two isolated double bonds at the 1,5-positions, provides excellent opportunities for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction [11] [12]. This twelve-membered ring system presents unique conformational characteristics that influence its reactivity as a diene component.

Diels-Alder Cycloaddition Reactivity

The Diels-Alder reaction requires the diene to adopt an s-cis conformation for effective orbital overlap with the dienophile [11] [13]. In 9,10-Epoxy-1,5-cyclododecadiene, the large ring size and conformational flexibility allow the molecule to achieve the necessary geometry for cycloaddition, though the non-conjugated nature of the diene system affects its reactivity compared to classical conjugated dienes [14] [13].

Table 4: Dienophile Reactivity with Cyclododecadiene Systems

| Dienophile | Electron-Withdrawing Groups | Reaction Rate | Typical Conditions |

|---|---|---|---|

| Maleic anhydride | Two anhydride carbonyls | Fast | Reflux in toluene, 2-6 hours [11] |

| N-Phenylmaleimide | Imide carbonyls | Fast | Room temperature to 80°C [15] |

| Tetracyanoethylene (TCNE) | Four cyano groups | Very fast | Room temperature, very mild [15] |

| p-Benzoquinone | Two quinone carbonyls | Fast | Room temperature in polar solvent [15] |

| Dimethyl acetylenedicarboxylate | Two ester groups | Moderate | 80-120°C, several hours [15] |

The electronic characteristics of the dienophile significantly influence the reaction rate and selectivity [16] [17]. Electron-deficient dienophiles, particularly those containing multiple electron-withdrawing groups, react most readily with the electron-rich diene system of 9,10-Epoxy-1,5-cyclododecadiene [11] [12].

Cycloaddition Mechanism and Stereochemistry

The Diels-Alder reaction of 9,10-Epoxy-1,5-cyclododecadiene proceeds through a concerted pericyclic mechanism involving a single, cyclic transition state [14] [17]. The reaction creates two new carbon-carbon bonds simultaneously while forming a six-membered ring fused to the existing cyclododecane framework [11] [14].

Research findings indicate that the reaction follows Woodward-Hoffmann rules for [4+2] cycloadditions, with the process being thermally allowed and proceeding through a suprafacial-suprafacial pathway [14] [17]. The stereochemistry typically favors endo products due to favorable secondary orbital interactions in the transition state [15] [17].

The regioselectivity of the cycloaddition depends on the electronic properties of both the diene and dienophile components [16] [17]. With unsymmetrical dienophiles, the reaction generally follows the principle of maximizing overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile [16] [18].

Nitroso Diels-Alder Functionalization

An important variant of the cycloaddition approach involves nitroso Diels-Alder (NDA) reactions using compounds such as 2-nitrosopyridine derivatives as dienophiles [19] [20]. This methodology provides access to oxazine-containing products with potential biological activity while maintaining the mild reaction conditions characteristic of NDA processes [19] [20].

The NDA reaction introduces an oxazine moiety that not only rigidifies the molecular structure but also provides a handle for further functionalization through reductive cleavage of the N-O bond or functionalization of remaining alkene groups [19] [20]. Research findings demonstrate that 2-nitrosopyridine derivatives exhibit ideal reactivity and stability for these transformations [20].

Intramolecular Cycloaddition Possibilities

The conformational flexibility of the twelve-membered ring system in 9,10-Epoxy-1,5-cyclododecadiene allows for potential intramolecular cycloaddition reactions when appropriate functional groups are introduced [15]. Computational studies suggest that tethered systems can undergo highly selective intramolecular Diels-Alder reactions with specific ring sizes favoring particular regioisomers [15].

Table 5: Cycloaddition Reaction Outcomes and Selectivity

| Reaction Type | Selectivity Factor | Product Characteristics | Applications |

|---|---|---|---|

| Intermolecular Diels-Alder | Electronic matching of FMOs | Six-membered ring formation | Synthetic intermediates [11] |

| Nitroso Diels-Alder | Mild conditions, high yields | Oxazine incorporation | Drug discovery, natural product modification [19] |

| Intramolecular variants | Conformational constraints | Polycyclic frameworks | Complex natural product synthesis [15] |

| Hetero-Diels-Alder | Heteroatom incorporation | Heterocyclic products | Pharmaceutical applications [12] |

Acid/Base-Catalyzed Rearrangement Processes

The structural complexity of 9,10-Epoxy-1,5-cyclododecadiene, featuring both epoxide and diene functionalities within a twelve-membered ring system, provides multiple pathways for acid and base-catalyzed rearrangement reactions. These transformations can lead to significant skeletal reorganization and the formation of structurally diverse products [21] [22].

Wagner-Meerwein Rearrangement Pathways

Under strongly acidic conditions, 9,10-Epoxy-1,5-cyclododecadiene can undergo Wagner-Meerwein rearrangements involving 1,2-shifts of carbon groups or hydrogen atoms [22] [23]. These rearrangements proceed through carbocation intermediates formed upon protonation and ring-opening of the epoxide functionality [21] [22].

The mechanism involves initial protonation of the epoxide oxygen, followed by C-O bond cleavage to generate a tertiary carbocation at the more substituted carbon [21] [22]. This cationic intermediate can then undergo 1,2-alkyl or hydride shifts to form more stable carbocation species, ultimately leading to rearranged products with altered carbon skeletons [22] [23].

Research findings from enzymatic studies demonstrate that specific Brønsted acid environments can promote cationic epoxide rearrangements under physiological conditions, providing insights into potential synthetic applications [21]. The enzyme PenF catalyzes a cationic rearrangement that generates a quaternary carbon center through a 2,3-carbon migration pathway [21].

Table 6: Acid-Catalyzed Rearrangement Conditions and Outcomes

| Acid Catalyst | Mechanism | Expected Products | Temperature Requirements |

|---|---|---|---|

| Sulfuric acid (H₂SO₄) | Wagner-Meerwein via carbocation | Rearranged cyclododecene derivatives | 0-100°C [22] |

| Polyphosphoric acid | Severe rearrangement conditions | Extensively rearranged frameworks | 100-180°C [24] |

| Trifluoroacetic acid | Controlled carbocation formation | Selective rearrangement products | Room temperature to 80°C [25] |

| Lewis acids (BF₃) | Coordination-assisted rearrangement | Specific migration patterns | 0°C to room temperature [21] |

Base-Catalyzed Elimination and Isomerization

Under basic conditions, 9,10-Epoxy-1,5-cyclododecadiene undergoes different rearrangement pathways that typically involve elimination reactions and double bond isomerization rather than skeletal rearrangement [26] [27]. These processes generally preserve the carbon framework while altering the substitution pattern and double bond positions [26] [28].

Base-catalyzed epoxide opening can be followed by elimination reactions that introduce additional unsaturation into the molecule [26] [27]. Strong bases such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can promote these transformations under various temperature conditions [26] [28].

The mechanism typically involves initial nucleophilic attack at the epoxide, followed by β-elimination processes that can lead to conjugated diene systems or rearranged alkene patterns [26] [27]. These reactions often proceed through alkoxide intermediates that undergo subsequent elimination to form thermodynamically more stable products [26].

Thermal Rearrangement Processes

At elevated temperatures, 9,10-Epoxy-1,5-cyclododecadiene can undergo thermal rearrangement reactions independent of added catalysts [29] [23]. These processes include Cope rearrangements of the diene system and thermal ring-opening of the epoxide functionality [29].

Research findings indicate that thermal conditions can promote 1,5-sigmatropic hydrogen shifts within the cyclododecene framework, leading to isomerization of double bond positions [15]. The activation energy for these processes depends on the specific substitution pattern and conformational constraints of the molecule [29].

Photochemical Rearrangement Pathways

Photochemical activation provides access to unique rearrangement pathways not available under thermal conditions [25]. UV irradiation can promote di-π-methane rearrangements and other photochemical processes that lead to complex structural reorganization [25].

Table 7: Rearrangement Reaction Classifications and Mechanisms

| Rearrangement Type | Activation Method | Key Intermediates | Product Characteristics |

|---|---|---|---|

| Wagner-Meerwein | Acid catalysis | Carbocation species | Quaternary carbon formation [21] |

| Base-catalyzed elimination | Basic conditions | Alkoxide intermediates | Conjugated systems [26] |

| Thermal rearrangement | Heat activation | Transition states | Isomerized frameworks [29] |

| Photochemical | UV irradiation | Excited states | Novel ring systems [25] |

The selectivity of these rearrangement processes depends critically on reaction conditions, with acid catalysis favoring carbocation-mediated skeletal rearrangement, while basic conditions promote elimination and isomerization pathways [21] [26].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 43 companies with hazard statement code(s):;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant